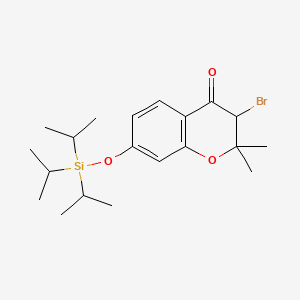
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is a synthetic organic compound with the molecular formula C20H31BrO3Si. This compound is characterized by its chromanone core structure, which is substituted with a bromo group, two methyl groups, and a triisopropylsilyl ether group. It is used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one typically involves multiple steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Protection of Hydroxyl Group: The hydroxyl group at the 7-position is protected by converting it into a triisopropylsilyl ether using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one can undergo various types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromanone core can be oxidized to form corresponding chromones or reduced to form chromanols.
Deprotection: The triisopropylsilyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of chromones.
Reduction: Formation of chromanols.
Deprotection: Regeneration of the free hydroxyl group.
科学的研究の応用
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-Bromo-2,2-dimethylchroman-4-one: Lacks the triisopropylsilyl ether group.
2,2-Dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one: Lacks the bromo group.
3-Bromo-2,2-dimethyl-7-hydroxychroman-4-one: Lacks the triisopropylsilyl ether protection.
Uniqueness
3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is unique due to the presence of both the bromo group and the triisopropylsilyl ether group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C20H31BrO3Si |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
3-bromo-2,2-dimethyl-7-tri(propan-2-yl)silyloxy-3H-chromen-4-one |
InChI |
InChI=1S/C20H31BrO3Si/c1-12(2)25(13(3)4,14(5)6)24-15-9-10-16-17(11-15)23-20(7,8)19(21)18(16)22/h9-14,19H,1-8H3 |
InChIキー |
WKVDFLVGKROPIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C(=O)C(C(O2)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


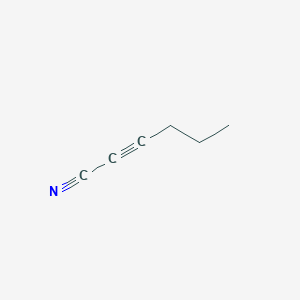

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
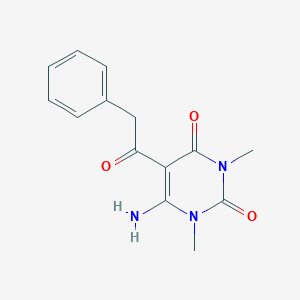
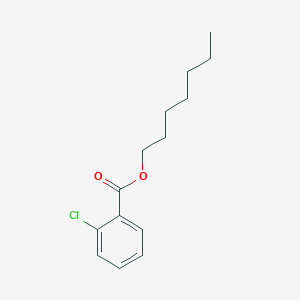
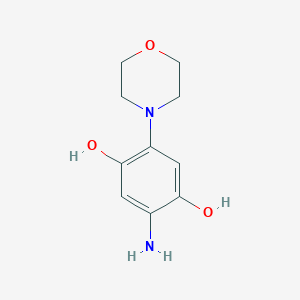
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
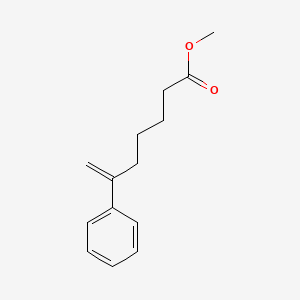
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
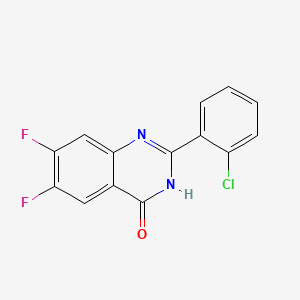
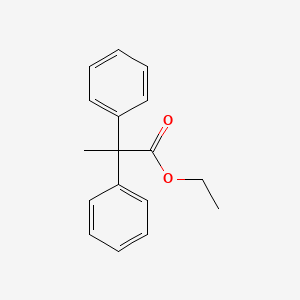
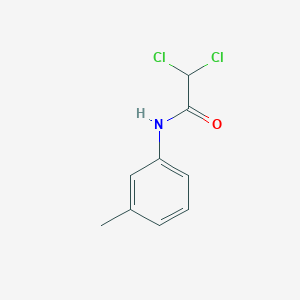
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
